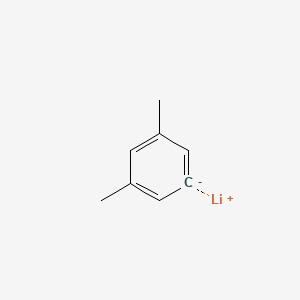

3,5-Dimethylphenyllithium

Description

3,5-Dimethylphenyllithium is an organolithium reagent characterized by two methyl substituents at the 3- and 5-positions of the benzene ring. This compound is widely utilized in synthetic organic chemistry for its nucleophilic reactivity, particularly in cross-coupling and transmetalation reactions. Its structure imparts unique steric and electronic properties, distinguishing it from other aryllithium derivatives. The meta-substituted methyl groups reduce steric hindrance compared to ortho-substituted analogs, enabling selective reactivity in complex reaction systems .

Propriétés

Numéro CAS |

95070-94-3 |

|---|---|

Formule moléculaire |

C8H9Li |

Poids moléculaire |

112.1 g/mol |

Nom IUPAC |

lithium;1,3-dimethylbenzene-5-ide |

InChI |

InChI=1S/C8H9.Li/c1-7-4-3-5-8(2)6-7;/h4-6H,1-2H3;/q-1;+1 |

Clé InChI |

GGJTZEJKXAPDHY-UHFFFAOYSA-N |

SMILES canonique |

[Li+].CC1=CC(=C[C-]=C1)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Reactivity Differences with 2,6-Dimethylphenyllithium

The positional isomerism between 3,5-dimethylphenyllithium and 2,6-dimethylphenyllithium significantly impacts their chemical behavior. Key differences include:

| Property | This compound | 2,6-Dimethylphenyllithium |

|---|---|---|

| Substituent Positions | Meta (3,5-) | Ortho (2,6-) |

| Steric Hindrance | Lower due to meta substitution | Higher due to proximal ortho groups |

| Reactivity with Cp₂ZrCl₂ | Reacts preferentially | Unreactive under same conditions |

| Transmetalation Selectivity | Forms diarylzirconium species | Remains unreacted for later steps |

In a chemoselective transmetalation study, this compound reacted with Cp₂ZrCl₂ to yield a less reactive diarylzirconium intermediate, while 2,6-dimethylphenyllithium remained untouched. This selectivity enables sequential functionalization in multi-step syntheses .

Comparison with Other Aryllithium Reagents

- Phenyllithium (Unsubstituted) : Lacks methyl groups, leading to higher electrophilicity but lower steric protection. This makes it more reactive but less selective in crowded reaction environments.

- 3,5-Dimethoxybenzyllithium : Electron-donating methoxy groups enhance nucleophilicity but introduce different steric profiles, altering substrate compatibility.

- 3,5-Dimethylbenzoic Acid Derivatives: While structurally related, these lack the lithium center, rendering them non-nucleophilic and more suited for acid-base or coordination chemistry (e.g., in nickel(II) complexes, as seen in ).

Thermodynamic and Kinetic Considerations

This compound’s lower steric strain compared to ortho-substituted analogs reduces activation barriers in transmetalation. For example, its reaction with Cp₂ZrCl₂ proceeds without competitive side reactions, a critical advantage in catalysis and polymer chemistry. In contrast, bulkier analogs like 2,6-dimethylphenyllithium exhibit slower kinetics due to steric clashes with electrophiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.